molecular formula C22H25N3O7S B2507051 4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 852141-06-1

4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No. B2507051
CAS RN: 852141-06-1
M. Wt: 475.52
InChI Key: XBVAUGGBRBJGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives. The structure suggests that it may have potential anti-inflammatory properties, as indicated by similar compounds in the provided papers.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been described in the literature. For instance, the synthesis of methyl 2-benzoylamino-3-oxobutanoate, a related compound, involves the conversion of hippuric acid into an oxazolone derivative followed by hydrolysis and treatment with hydrazines to yield various pyrazolone derivatives . Another related synthesis involves the creation of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, which demonstrated significant anti-inflammatory activity . These methods could potentially be adapted to synthesize the compound , although specific details of the synthesis would depend on the functional groups present on the pyrazole core.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The compound of interest contains a pyrazole ring, which is a five-membered heterocyclic compound with two nitrogen atoms. The presence of substituents such as methanesulfonamido and dimethoxyphenyl groups can significantly influence the molecule's electronic properties and, consequently, its biological activity. In a related study, the crystal structure of a bis(4-methoxyphenyl) pyrazole derivative was analyzed, revealing a trigonal space group and stabilization by intermolecular hydrogen bonds . These structural features are important for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The synthesis of pyrazole derivatives often involves the formation of hydrazones as intermediates, which can then cyclize to form the pyrazole ring . Additionally, the reaction of pyrazole derivatives with nitric oxide has been studied, leading to the formation of N-nitroso derivatives instead of the desired N-diazen-1-ium-1,2-diolate derivatives . These reactions highlight the reactivity of the pyrazole ring and its substituents, which is essential for the design of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the molecule's polarity, solubility, and stability. For example, the nonlinear optical properties of a bis(4-methoxyphenyl) pyrazole derivative were attributed to a small energy gap between the frontier molecular orbitals . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compound, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body.

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

  • Synthesis Techniques : Research on pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, highlights effective routes for direct synthesis through 3+2 annulation methods. These methods involve Knoevenagel condensation and cyclocondensation reactions, showcasing advanced synthetic techniques that could be applicable to the synthesis of complex compounds like the one (S. Naveen et al., 2021).

Potential Biological Activities

  • Enzyme Inhibition : Novel series of pyrazoline type sulfonamides, including derivatives similar in structure to the compound of interest, have been designed for significant inhibitory activity against enzymes such as acetylcholinesterase and carbonic anhydrase I and II. These compounds showcase a broad spectrum of bioactivities, suggesting potential areas of research for complex compounds like "4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid" (C. Yamali et al., 2020).

Advanced Material Synthesis

  • Polymer Modification : Research into the modification of polymers with various compounds, including those with pyrazole structures, indicates potential applications in creating materials with enhanced properties, such as increased thermal stability and potential antibacterial activities. These studies could guide the functionalization of polymers with complex molecules for improved performance in various applications (H. M. Aly et al., 2015).

properties

IUPAC Name

4-[3-(2,3-dimethoxyphenyl)-5-[4-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-31-19-6-4-5-16(22(19)32-2)18-13-17(23-25(18)20(26)11-12-21(27)28)14-7-9-15(10-8-14)24-33(3,29)30/h4-10,18,24H,11-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVAUGGBRBJGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.